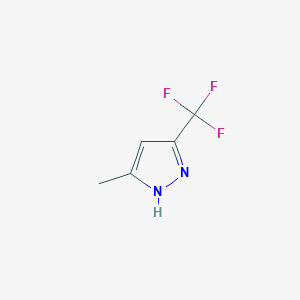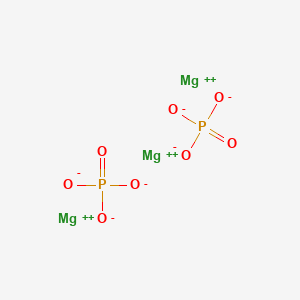
磷酸镁
概述
描述
Magnesium phosphate is a general term for salts of magnesium and phosphate appearing in several forms and several hydrates . It is an ionic compound that consists of the combination of magnesium as the cation and phosphate as the anion . It is naturally found in the hydrated water and can be crystallized through the amorphous forms .
Synthesis Analysis
Magnesium phosphate can be synthesized through several chemical reactions. One method involves the reaction of magnesium hydroxide with phosphoric acid, resulting in magnesium phosphate and water . Another method entails reacting magnesium carbonate with phosphoric acid . A novel microwave-assisted approach has also been developed to produce amorphous magnesium phosphate (AMP) in a nanospherical form from an aqueous solution containing Mg2+ and HPO42−/PO43− .
Molecular Structure Analysis
The chemical formula of magnesium phosphate usually varies, depending on the particular compound being referred to, with the most common ones being Mg3(PO4)2, MgHPO4, and Mg2HPO4(OH) . The molecular weight of Mg3(PO4)2 is 262.855 g/mol .
Chemical Reactions Analysis
When treated with water, magnesium phosphate forms phosphoric acid and magnesium hydroxide. The chemical equation is given as: Mg3(PO4)2 + 6H2O → 2H3PO4 + 3Mg(OH)2 . Magnesium phosphate also reacts with hydrochloric acid to form phosphoric acid and magnesium chloride .
Physical And Chemical Properties Analysis
Magnesium phosphate compounds often come in the form of a white crystalline solid . They are usually insoluble in water but are soluble in dilute acids . The specific properties can vary based on the type of magnesium phosphate compound .
科学研究应用
1. 废水处理和磷回收
磷酸镁在解决废水处理和磷资源枯竭方面发挥着重要作用。它用于通过磷酸镁铵 (MAP) 沉淀的化学过程从废水中回收磷。由于其在盆栽和田间试验中有效再利用,该过程因其在可持续农业中作为肥料的潜力而被广泛研究 (刘、库马尔、权和罗,2013)。
2. 从含钾废物中回收养分
研究还集中在磷酸镁在从水性废物中回收养分中的作用,特别是作为磷酸镁钾 (MPP) 沉淀中的组分。这种方法被视为从各种废水中去除养分和生产可作为缓释肥料重复使用的沉淀物的可行方法 (Kabdaşlı、Siciliano、Limonti 和 Tünay,2022)。
3. 生物陶瓷中的骨科应用
基于磷酸镁的生物陶瓷,例如磷酸镁、磷酸钙镁和镁玻璃,越来越多地用于骨科。这些化合物是开发骨水泥、骨支架和植入物涂层的关键,在骨再生应用中显示出有希望的结果 (Nabiyouni、Brückner、Zhou、Gbureck 和 Bhaduri,2018)。
4. 骨组织工程
与磷酸钙相比,磷酸镁生物陶瓷具有更高的可降解性和体内生物相容性,因此被探索用于骨组织工程。研究重点介绍了它们的合成方法、机械性能以及它们在用于骨组织应用的金属离子掺杂支架中的潜力 (Devi、Lalzawmliana、Saidivya、Kumar、Roy 和 Nandi,2022)。
5. 可持续建筑材料
磷酸镁水泥 (MPC) 被评估为与大麻结合使用的粘合剂,以创建大麻-MPC 复合材料等可持续建筑材料。这些材料表现出增强的机械和热性能,表明在可持续建筑应用中的潜力 (Valle-Zermeño、Aubert、Laborel-Preneron、Formosa 和 Chimenos,2016)。
6. 生物医学应用
磷酸镁的生物相容性和生物降解性使其成为生物医学应用中的一种有吸引力的材料。研究重点关注其在蛋白质吸附、骨再生以及作为药物和基因递送的 pH 响应性纳米载体中的应用 (齐、朱、吴、孙、陈和吴,2016)。
7. 表面生物活性和腐蚀控制
探索了镁合金上的磷酸镁涂层以控制腐蚀速率和提高生物活性,特别是在骨科植入物中。这些涂层在体内骨骼生长和早期骨骼反应中显示出有希望的结果 (徐、潘、余、杨、张和杨,2009)。
未来方向
Magnesium phosphate cements (MPCs) are gaining importance as bone void fillers thanks to their many attractive features that overcome some of the limitations of the well-investigated calcium-phosphate-based cements . The potential of MPCs in the orthopedic field is promising, and novel strategies to further boost their clinical application are being explored .
属性
IUPAC Name |
trimagnesium;diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVALZJMUIHGIMD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg3(PO4)2, Mg3O8P2 | |
| Record name | Magnesium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10043-83-1 (Parent) | |
| Record name | Magnesium phosphate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00872527 | |
| Record name | Trimagnesium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |
| Record name | Phosphoric acid, magnesium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium phosphate, tribasic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN COLD OR HOT WATER; INSOL IN LIQUID AMMONIA; SOL IN AMMONIUM SALT SOLN | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Crystallizes with 5, 8, and 22 H2O /molecules/ ... salts are practically insoluble in water but readily soluble in acids; density (octahydrate): 2.19; density (22 H2O): 1.66 | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IT NEUTRALIZES EXCESS ACID OF STOMACH BUT PRODUCES NO EXCESS ALKALINIZATION OF SYSTEM. IT HAS MILD LAXATIVE ACTION. | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Magnesium phosphate | |
Color/Form |
RHOMBIC PLATES | |
CAS RN |
7757-87-1 | |
| Record name | Magnesium phosphate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoric acid, magnesium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimagnesium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimagnesium bis(orthophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PHOSPHATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK14ETW2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1,184 °C | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)


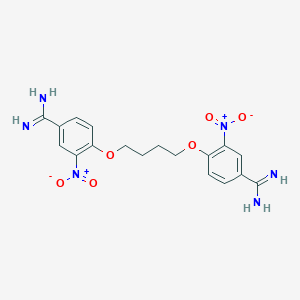
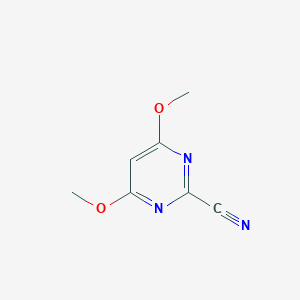

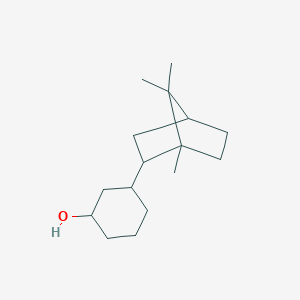
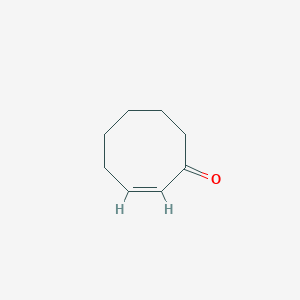
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
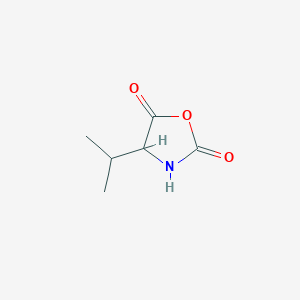
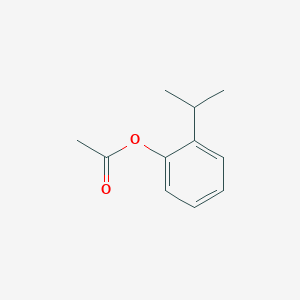
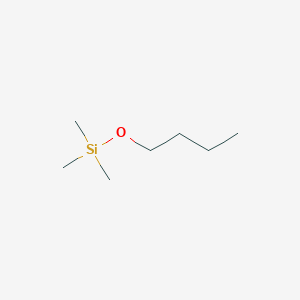
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
